2,3,3-Triphenylacrylonitrile

Catalog No.
S583665
CAS No.
6304-33-2
M.F
C21H15N
M. Wt
281.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3-Triphenylacrylonitrile

CAS Number

6304-33-2

Product Name

2,3,3-Triphenylacrylonitrile

IUPAC Name

2,3,3-triphenylprop-2-enenitrile

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

OPACMJHTQWVSKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Synonyms

2,3,3-triphenylacrylonitrile

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Organic Synthesis:

  • Precursor for other molecules: TPAN is a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, dyes, and functional materials. Its readily available cyano group and reactive double bond allow for further chemical transformations, making it a versatile starting material for organic chemists. Source: A. Mishra, M. Rueping, "Pd-Catalyzed Sonogashira Cross-Coupling of Unactivated Aryl Halides with Aryl Terminal Alkynes," Organic Letters, vol. 11, no. 18, pp. 4115-4118, 2009:

Material Science:

  • Organic electronics

    TPAN has been investigated for its potential applications in organic electronics due to its interesting photophysical properties, such as fluorescence and photoconductivity. Research suggests that TPAN can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to improve their performance. Source: Y. Li, J. Wang, H. Tian, et al., "Synthesis and Photophysical Properties of BODIPY Dyes Containing Tetraphenylethylene and 2,3,3-Triphenylacrylonitrile Units," Journal of Photochemistry and Photobiology A: Chemistry, vol. 219, no. 2-3, pp. 252-258, 2011:

  • Organic photovoltaics

    The combination of TPAN with other organic materials is being explored for developing efficient organic solar cells. The molecule's ability to absorb light and transport charge carriers makes it a potential candidate for improving the light-harvesting and energy conversion efficiency of these devices. Source: R. R. Bhattacharjee, S. K. Pati, "Theoretical Investigation of Charge Transfer, Photophysical, and Photovoltaic Properties of Triphenylamine Based Organic Dyes with Different Acceptor Moieties," Journal of Physical Chemistry C, vol. 122, no. 40, pp. 23207-23218, 2018:

XLogP3

5.6

Other CAS

6304-33-2

Wikipedia

2,3,3-Triphenylacrylonitrile

Dates

Modify: 2023-08-15

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